Methyl 3-morpholin-4-yl-3-oxopropanoate
Description
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Properties
IUPAC Name |
methyl 3-morpholin-4-yl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-8(11)6-7(10)9-2-4-13-5-3-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRREAWNORSURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability of beta-keto amide esters under physiological conditions
An In-Depth Technical Guide to the Stability of β-Keto Amide Esters Under Physiological Conditions
Abstract
The β-keto amide ester motif is a versatile functional group increasingly utilized in medicinal chemistry and drug development, particularly in the design of prodrugs and covalently-acting inhibitors.[1][2] The inherent stability of this moiety under physiological conditions (pH ~7.4, 37°C, in the presence of metabolic enzymes) is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the factors governing the stability of β-keto amide esters, outlines robust methodologies for their evaluation, and discusses strategies for modulating their degradation profiles to achieve desired therapeutic outcomes.
Introduction: The Chemical Dichotomy of the β-Keto Amide Ester
The β-keto amide ester functional group presents a fascinating chemical dichotomy. It combines the robust stability of an amide bond with the more labile nature of an ester linkage, all under the electronic influence of a β-carbonyl group.[3][4] This unique arrangement offers medicinal chemists a tunable handle for controlling drug release or covalent modification.
-
Amide Moiety: Generally, amides are highly stable to hydrolysis due to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group.[3] This delocalization imparts a partial double-bond character to the C-N bond, making it resistant to cleavage under all but harsh acidic or basic conditions.[5][6][7]
-
Ester Moiety: Esters are significantly more susceptible to both chemical and enzymatic hydrolysis.[7] They lack the strong resonance stabilization of amides and present a more electrophilic carbonyl carbon, making them a common target for hydrolase enzymes.[8]
-
β-Keto Group Influence: The central ketone is not merely a spectator. It influences the acidity of the α-protons and engages in keto-enol tautomerism.[9][10] This tautomerism can affect the overall conformation and electronic properties of the molecule, thereby influencing the susceptibility of the adjacent amide and ester groups to hydrolysis.
This guide will deconstruct the interplay of these functionalities to provide a clear framework for understanding and predicting the stability of these compounds in vivo.
Fundamental Principles of Stability and Degradation
The degradation of a β-keto amide ester under physiological conditions primarily proceeds via two competing pathways: hydrolysis of the ester and hydrolysis of the amide.
Caption: Competing hydrolysis pathways for a β-keto amide ester.
Chemical Hydrolysis (pH-Dependent)
At physiological pH (7.4), the primary mechanism of chemical degradation is hydroxide-promoted hydrolysis of the ester bond.[7] While the concentration of hydroxide ions is low, the ester's inherent reactivity makes this pathway significant over time. Amide hydrolysis, in contrast, is extremely slow at neutral pH and typically requires aggressive heating in strong acid or base to proceed at an appreciable rate.[6][7]
The β-keto group can influence this process. The enolate form, present in equilibrium, may alter the electrophilicity of the adjacent carbonyls. However, the fundamental difference in reactivity between esters and amides remains the dominant factor.[3][11]
Enzymatic Hydrolysis
The in vivo environment is rich with hydrolase enzymes that can dramatically accelerate bond cleavage.
-
Esterases: Enzymes such as carboxylesterases are abundant in the plasma, liver, and other tissues. They efficiently catalyze the hydrolysis of a wide range of ester substrates.[12] Fatty acid ethyl esters, for example, are known to be rapidly hydrolyzed in vivo.[13] It is therefore the primary consideration for any ester-containing drug candidate.
-
Amidases: While also present, amidases like Fatty Acid Amide Hydrolase (FAAH) tend to have more specific substrate requirements.[14] General amide hydrolysis is much less common than ester hydrolysis. Unless the β-keto amide ester has been specifically designed to be a substrate for a particular amidase, this pathway is typically much slower than ester cleavage.
Expertise Insight: The causality for prioritizing ester stability assessment is clear: the human body is replete with non-specific esterases poised to hydrolyze ester-containing xenobiotics. Amidase-mediated cleavage is a more specialized event. Therefore, in early drug development, the default assumption must be that the ester moiety represents the principal metabolic soft spot.
A Self-Validating Protocol for Stability Assessment
To evaluate the stability of a novel β-keto amide ester, a multi-stage approach is required, progressing from simple chemical stability to a more complex biological matrix. This protocol is designed to be self-validating by including controls that ensure the observed degradation is due to the intended conditions.
Caption: Workflow for in vitro stability assessment.
Experimental Protocol: In Vitro Stability in Buffer and Plasma
-
Materials & Reagents:
-
Test Compound (β-keto amide ester)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Pooled Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN) with 0.1% formic acid, HPLC grade
-
Internal Standard (IS): A structurally similar, stable compound.
-
Incubator/water bath at 37°C
-
HPLC or UPLC system coupled to a mass spectrometer (LC-MS/MS)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Preparation:
-
Chemical Stability: In a microcentrifuge tube, add 495 µL of PBS (pre-warmed to 37°C).
-
Metabolic Stability: In a separate tube, add 495 µL of human plasma (pre-warmed to 37°C).
-
Control (T=0): Prepare separate tubes with 995 µL of ice-cold ACN containing the internal standard.
-
-
Initiate Reaction: Add 5 µL of the 10 mM stock solution to the PBS and plasma tubes to achieve a final concentration of 100 µM. Vortex gently. This is your T=0 for the reaction tubes. Immediately transfer 50 µL from each reaction tube into the corresponding T=0 control tubes containing ACN.
-
Incubation: Place the reaction tubes in the 37°C incubator.
-
Time-Point Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots from each reaction tube and immediately add them to fresh tubes containing 100 µL of ice-cold ACN with IS to quench the reaction.
-
Sample Processing: After the final time point, vortex all quenched samples vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes to pellet precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials. Analyze by LC-MS/MS, monitoring for the parent compound and potential hydrolysis products.
-
-
Data Analysis:
-
Calculate the peak area ratio of the parent compound to the internal standard at each time point.
-
Normalize the data to the T=0 sample (set to 100%).
-
Plot the natural log of the remaining parent compound (%) versus time.
-
The slope of the line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Interpreting Results & Modulating Stability
The data from the stability assay provides critical insights for the drug development professional.
| Observation | Interpretation | Potential Strategy |
| Rapid degradation in both buffer and plasma. | Compound is chemically unstable at pH 7.4. | Modify the ester (e.g., increase steric hindrance) or replace it with a more stable bioisostere. |
| Stable in buffer, but rapid degradation in plasma. | Compound is chemically stable but is a substrate for metabolic enzymes (likely esterases). | Introduce steric bulk near the ester to hinder enzyme access. Change the ester alcohol portion (e.g., from ethyl to tert-butyl). |
| Stable in both buffer and plasma. | Compound possesses high intrinsic stability. | If a prodrug approach is desired, this compound may be too stable. Redesign to increase lability (e.g., introduce electron-withdrawing groups). |
Trustworthiness through Controls: The protocol's integrity relies on its controls. The buffer-only assay isolates chemical hydrolysis from enzymatic effects. The T=0 sample validates the starting concentration and ensures that any loss is time-dependent. Comparing the degradation rates in buffer versus plasma directly quantifies the enzymatic contribution to the compound's clearance.
Conclusion
The stability of β-keto amide esters under physiological conditions is a nuanced interplay between the inherent chemical properties of the amide and ester groups and their susceptibility to enzymatic metabolism. The ester moiety is almost invariably the primary site of degradation. A systematic and well-controlled in vitro evaluation, as detailed in this guide, is essential for any research program utilizing this important chemical scaffold. By understanding the causality behind their degradation pathways, scientists can rationally design molecules with tailored stability profiles, accelerating the journey from discovery to clinical application.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Siska, S. J., & Alexanian, E. J. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(20), 5140–5143. Available at: [Link]
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Li, W., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 190-197. Available at: [Link]
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Kosjek, B., et al. (2007). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synthetic Communications, 37(20), 3539-3547. Available at: [Link]
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Martín, J., et al. (2000). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthetic Communications, 30(18), 3343-3349. Available at: [Link]
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Gerhards, T., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0146104. Available at: [Link]
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Veech, R. L., et al. (2014). Ketone ester effects on metabolism and transcription. Journal of Lipid Research, 55(10), 2095–2103. Available at: [Link]
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LibreTexts Biology. (2023). 17.3: Ketone Bodies. Available at: [Link]
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Li, W., et al. (2024). Hydrolysis of β‐keto amide 269. ResearchGate. Available at: [Link]
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Gerhards, T., et al. (2016). Overview of assays for hydrolysis of β -keto esters. ResearchGate. Available at: [Link]
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Rojas-Duran, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. Available at: [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
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Veech, R. L. (2014). Ketone Ester Effects on Metabolism and Transcription. ResearchGate. Available at: [Link]
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Li, W., et al. (2024). β‐Keto amides motifs in natural products and biologically active compounds. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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AMBOSS. (2020). Part 12: Ketone Body Metabolism. YouTube. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2008). Prodrugs for Amines. Molecules, 13(3), 519–549. Available at: [Link]
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Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. Available at: [Link]
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Huang, H. Y., & Moitessier, N. (2023). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. Available at: [Link]
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Nielsen, S. F., et al. (1998). Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. Bioorganic & Medicinal Chemistry Letters, 8(3), 285-288. Available at: [Link]
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Meng, T., et al. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science, 10(30), 7217-7223. Available at: [Link]
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Kubica, K., et al. (2024). Unlocking Amides: A General Method for the Self-Immolative Release of Amide-Containing Molecules. Angewandte Chemie International Edition, 63(19), e202402267. Available at: [Link]
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Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(24), 11355–11363. Available at: [Link]
-
D'hooghe, M., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2520–2526. Available at: [Link]
-
Reddy, G. S., et al. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 19(42), 9149-9171. Available at: [Link]
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Porte, V., et al. (2023). A/ Probing the configurational stability of β‐ketoamides and β‐ketoimides. ResearchGate. Available at: [Link]
-
Patrick, G. L. (2021). Drug design principles - Stereoelectronics. University of Strathclyde. Available at: [Link]
-
StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. Available at: [Link]
-
Reddit. (2021). How is it that the ketone is more acidic than the ester and the ester is more acidic than the amide?. r/OrganicChemistry. Available at: [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Alexander, J., & Cravatt, B. F. (2006). The Biosynthesis, Degradation, and Pharmacological Importance of the Fatty Acid Amides. Drug Discovery Today, 11(15-16), 748–755. Available at: [Link]
-
Rojas-Duran, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
-
Hunter, G. W., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. Available at: [Link]
-
Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 218-230. Available at: [Link]
-
Galli, A., et al. (1999). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Gastroenterology, 117(1), 181-190. Available at: [Link]
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available at: [Link]
-
Park, S., et al. (2018). Mastering β-keto esters. ResearchGate. Available at: [Link]
-
Benetti, S., et al. (1995). Mastering .beta.-Keto Esters. Chemical Reviews, 95(5), 1065-1114. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Knoevenagel Condensation of Methyl Malonyl Morpholide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Knoevenagel condensation, with a specific focus on the theoretical application of methyl malonyl morpholide as an active methylene component in reactions with aldehydes. While the Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, the use of methyl malonyl morpholide is not extensively documented in publicly available scientific literature. Therefore, this guide combines established principles of the Knoevenagel reaction with a theoretical framework for employing this specific morpholide derivative. It includes a discussion of the reaction mechanism, a generalized protocol to serve as a starting point for experimental design, and methods for the characterization of the resulting α,β-unsaturated products. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document is intended to be a foundational resource for researchers exploring novel applications of the Knoevenagel condensation.
Introduction to the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene compound) to a carbonyl group, followed by a dehydration reaction, resulting in the formation of an α,β-unsaturated product.[2] This reaction is a modification of the aldol condensation and is of paramount importance in organic synthesis for the creation of carbon-carbon double bonds.[1][2]
The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so basic as to cause self-condensation of the aldehyde or ketone.[2][3] The versatility of the Knoevenagel condensation allows for its application in the synthesis of a wide array of compounds, including intermediates for pharmaceuticals, natural products, and functional polymers.[1]
The Role of the Active Methylene Component: A Focus on Methyl Malonyl Morpholide
The reactivity of the active methylene compound is a critical factor in the Knoevenagel condensation. The methylene group is rendered acidic by the presence of two electron-withdrawing groups. Commonly used active methylene compounds include diethyl malonate, malononitrile, and ethyl cyanoacetate.[4]
Methyl Malonyl Morpholide: A Theoretical Perspective
While the use of methyl malonyl morpholide in Knoevenagel condensations is not well-documented, we can infer its potential reactivity. The morpholine amide functionality is a classical acylating agent in organic synthesis.[5] Compared to the ester groups in diethyl malonate, the amide group in methyl malonyl morpholide is also electron-withdrawing, which should confer sufficient acidity to the methylene protons for deprotonation under basic conditions. However, the degree of activation may differ, potentially influencing reaction rates and optimal conditions. The use of morpholine amides offers advantages such as high water solubility and stability, which could be beneficial in certain applications.[5]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Knoevenagel condensation involves three key steps:
-
Deprotonation: A weak base removes a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alcohol is protonated and subsequently loses a molecule of water to form the stable α,β-unsaturated product.
Below is a diagram illustrating the general workflow for the Knoevenagel condensation.
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure based on standard Knoevenagel conditions and has not been specifically optimized for methyl malonyl morpholide. Researchers should conduct small-scale test reactions to determine the optimal conditions for their specific aldehyde substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for the Knoevenagel Condensation of an Aldehyde with Methyl Malonyl Morpholide
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Aldehyde of interest
-
Methyl malonyl morpholide
-
Anhydrous solvent (e.g., toluene, ethanol, or dichloromethane)
-
Basic catalyst (e.g., piperidine, pyrrolidine, or triethylamine)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Reagents for work-up (e.g., dilute HCl, saturated NaCl solution, anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 eq.).
-
Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene, 5-10 mL per mmol of aldehyde).
-
Add methyl malonyl morpholide (1.0-1.2 eq.) to the solution and stir until it is fully dissolved.
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).
-
Heat the reaction mixture to reflux (the optimal temperature may vary and should be determined experimentally).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl, followed by saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired α,β-unsaturated product.
Data Presentation and Characterization
The successful synthesis of the Knoevenagel condensation product should be confirmed by standard analytical techniques.
Table 1: Expected Spectroscopic Data for a Hypothetical Product
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a vinyl proton signal (singlet or triplet, typically δ 7-8 ppm). Disappearance of the aldehyde proton signal (δ 9-10 ppm) and the methylene protons of the starting malonate (typically δ 3-4 ppm). |
| ¹³C NMR | Appearance of signals for the α- and β-carbons of the newly formed double bond. |
| Infrared (IR) Spectroscopy | Presence of a strong C=O stretching band for the amide and a C=C stretching band for the alkene. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting
Table 2: Common Problems and Potential Solutions
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Insufficiently active catalyst. | Try a different weak base catalyst (e.g., pyrrolidine). |
| Reaction temperature is too low. | Increase the reaction temperature. | |
| Steric hindrance from the aldehyde. | Increase reaction time or use a more potent catalyst system. | |
| Formation of side products | Self-condensation of the aldehyde. | Use a weaker base or lower the reaction temperature. |
| Michael addition of the malonate to the product. | Use a 1:1 stoichiometry of reactants. | |
| Incomplete reaction | Insufficient reaction time. | Extend the reaction time and continue monitoring. |
| Deactivation of the catalyst. | Add a fresh portion of the catalyst. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.
-
Organic solvents are often flammable. Keep away from ignition sources.
-
Weak bases like piperidine and pyrrolidine are corrosive and toxic. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Knoevenagel condensation is a powerful and versatile tool in organic synthesis. While the specific use of methyl malonyl morpholide as an active methylene component is not widely reported, its chemical structure suggests it should be a viable substrate for this reaction. The generalized protocol and troubleshooting guide provided herein offer a solid starting point for researchers to explore this novel application. Successful development of this methodology could provide access to new α,β-unsaturated morpholide amides with potential applications in drug discovery and materials science. Further research and optimization are necessary to fully elucidate the scope and limitations of this reaction.
References
-
A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Retrieved February 12, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved February 12, 2026, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México. [Link]
-
methylmalonyl-CoA | CAS#:1264-45-5. (n.d.). Chemsrc. Retrieved February 12, 2026, from [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved February 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Methyl Malonyl Chloride & Morpholine Reaction
Topic: Temperature Control & Process Optimization
ID: TSC-ORG-MMC-042 | Status: Active | Tier: L3 (Senior Scientist)
Core Directive: Thermodynamics & Safety
The "Why" Behind Temperature Control
The reaction between methyl malonyl chloride (Methyl 3-chloro-3-oxopropanoate) and morpholine is a nucleophilic acyl substitution. This process is highly exothermic (
Controlling temperature is not just about safety; it is the primary variable governing selectivity .
-
Safety Risk: Rapid addition without cooling can boil the solvent (DCM/THF), causing pressure buildup and potential vessel rupture.
-
Chemical Selectivity: High temperatures promote side reactions, specifically the hydrolysis of the methyl ester moiety (if moisture is present) or the deprotonation of the acidic
-protons (C2 position), leading to self-condensation or ketene-like polymerization. -
Physical State: The reaction generates HCl, which immediately forms a salt with the base (Morpholine
HCl or TEA HCl). High temperatures can create hard, gummy precipitates that seize the impeller; low temperatures keep these salts as a fine, stirrable slurry.
Standard Operating Procedure (SOP)
Protocol: Anhydrous Acylation Recommended System: Dichloromethane (DCM) or THF with Triethylamine (TEA) as the scavenger.
| Parameter | Specification | Reason |
| Reagent A | Methyl Malonyl Chloride (1.0 equiv) | Electrophile (Moisture Sensitive) |
| Reagent B | Morpholine (1.0 - 1.05 equiv) | Nucleophile |
| Base | Triethylamine (1.1 - 1.2 equiv) | HCl Scavenger (Prevents morpholine salt consumption) |
| Solvent | Anhydrous DCM (10-15 volumes) | High heat capacity, excellent heat transfer |
| Addition Temp | -10°C to 0°C | Kinetic control; suppresses side reactions |
| Reaction Temp | 0°C | Allows completion after initial exotherm subsides |
Step-by-Step Workflow
-
Charge the reactor with Morpholine, TEA, and Anhydrous DCM.
-
Cool the mixture to -10°C using an acetone/dry ice bath or cryostat.
-
Dilute Methyl Malonyl Chloride with DCM (1:1 ratio) to reduce viscosity and local hot spots.
-
Add the acid chloride solution dropwise.
-
Critical Control Point: Monitor internal temperature. Do not allow
C.
-
-
Stir at 0°C for 30 minutes, then remove cooling bath and allow to warm to Room Temperature (20-25°C) for 1-2 hours.
Visualization: Process Logic & Troubleshooting
Figure 1: Reaction Workflow & Thermal Control Loop
Caption: Logic flow for controlling the exothermic addition phase. Priority is maintaining
Troubleshooting Hub (FAQs)
Q1: The reaction mixture turned into a solid block/sludge. What happened?
Diagnosis: This is "Salt Seizing." The HCl generated reacted with your base (TEA or excess Morpholine) to form a salt precipitate. If the concentration is too high (>1M) or the temperature drops too low without adequate stirring, the salt creates a lattice that traps the solvent. Corrective Action:
-
Immediate: Add more solvent (DCM) to dilute the slurry. Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which lacks the torque to break the slurry.
-
Prevention: Maintain a solvent volume of at least 10-15 mL per gram of reactant.
Q2: I see a sudden temperature spike even though I stopped adding reagent.
Diagnosis: "Delayed Exotherm." This occurs if the stirring is inefficient. Reagents pool in a "dead zone" of the reactor without reacting immediately. When the stirrer finally mixes them, a large amount of reagent reacts simultaneously. Corrective Action:
-
Immediate: Maximize cooling immediately. Ensure the vortex is reaching the bottom of the flask.
-
Prevention: Verify Reynolds number (mixing efficiency) before starting. Never add reagents to a stationary solution.
Q3: My yield is low, and I see Methyl Malonic Acid in the NMR.
Diagnosis: Hydrolysis. Methyl malonyl chloride is extremely moisture-sensitive. If the temperature is too high during quenching, or if reagents were wet, the chloride hydrolyzes to the acid instead of reacting with the amine. Corrective Action:
-
Protocol Check: Ensure DCM is anhydrous (distilled or molecular sieves).
-
Reagent Check: Verify the quality of the acid chloride. If it smells strongly of sharp vinegar/HCl before opening, it may have already hydrolyzed in the bottle.
Q4: Can I use water/NaOH (Schotten-Baumann) instead of DCM/TEA?
Analysis: Classic Schotten-Baumann uses aqueous base.[1] However, for Methyl Malonyl Chloride , this is risky.
-
Risk: The methyl ester group is susceptible to hydrolysis in aqueous base, turning your product into the carboxylic acid salt.
-
Recommendation: Stick to the anhydrous organic phase method (DCM/TEA) to protect the ester functionality.
Advanced Optimization: Impurity Profile
Figure 2: Impurity Pathways & Thermal Dependence
Caption: Reaction pathways showing how temperature and moisture deviation lead to specific impurities.
References & Data Sources
-
Schotten-Baumann Reaction Conditions : Organic Chemistry Portal. Detailed mechanism of acid chloride amidation and base usage. Link
-
Methyl 3-chloro-3-oxopropanoate Properties : Sigma-Aldrich Safety Data Sheet. Physical properties, hazards (Corrosive, Moisture Sensitive), and storage (2-8°C). Link
-
Amide Synthesis via Acid Chlorides : Common Organic Chemistry. General protocols for TEA-mediated amidation in DCM. Link
-
Morpholine Safety & Handling : Fisher Scientific SDS. Flammability and toxicity data for secondary amines. Link
Sources
Technical Support Center: Minimizing Decarboxylation in Beta-Amido Esters
Topic: Stability, Synthesis, and Handling of
Module 1: The Mechanistic Root Cause
Before troubleshooting, you must understand why your molecule is losing carbon dioxide. Decarboxylation in this class of compounds is not random; it is a kinetically accessible pathway governed by a specific transition state.[1]
The "Push-Pull" Instability
-amido esters (specifically malonamates) are prone to decarboxylation upon hydrolysis to their corresponding acid. The ester itself is thermally stable; the free acid (-
The Trigger: Hydrolysis of the ester reveals a carboxylic acid
to the amide carbonyl. -
The Mechanism: The molecule adopts a 6-membered cyclic transition state.[2][3] The acidic proton coordinates with the amide carbonyl oxygen, facilitating a concerted electron shift that ejects
and generates an enol (or enol-like) intermediate, which tautomerizes to the amide. -
The Result: You start with a functionalized scaffold and end with a simple acetamide byproduct (
), losing your critical carbon center.
Figure 1: The concerted decarboxylation pathway. Note that the carboxylate anion (COO-) cannot enter this transition state.
Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: Hydrolysis & Workup
User Question: "I am trying to hydrolyze the ethyl ester of my malonamate (
Technical Diagnosis: You are likely acidifying the reaction mixture too aggressively during workup. The decarboxylation rate accelerates exponentially as pH drops below the pKa of the carboxylic acid (~3.5–4.0) because the protonated form is required for the cyclic transition state.
Protocol: The "Cold-Salt" Strategy
To isolate the
-
Saponification: Use mild bases (LiOH or Cs2CO3) in THF/Water at 0°C . Do not heat.
-
The Quench (Critical Step):
-
Incorrect: Acidifying to pH 1–2 and extracting.
-
Correct: Acidify carefully with cold 1M KHSO4 or citric acid to pH 4–5 only.
-
Better: If possible, isolate the product as the Lithium or Potassium salt directly by lyophilization, skipping the acidification step entirely. The carboxylate anion (
) is electronically incapable of the cyclic transition state required for decarboxylation.
-
Scenario B: The Blaise Reaction
User Question: "I'm performing a Blaise reaction to make a
Technical Diagnosis:
The Blaise intermediate is a zinc enolate. Upon quenching, if you use strong acid and heat, you risk hydrolyzing the enamine/imine intermediate to a
Optimization Table: Blaise Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Activated Zn (TMSCl or Iodine activation) | Ensures rapid formation of the organozinc species, minimizing exposure time to side reactions. |
| Solvent | THF or Dichloromethane | Ethers coordinate Zn, stabilizing the intermediate. |
| Quench | 50% K2CO3 (aq) | CRITICAL: Use a basic quench. Acidic quenches (HCl) hydrolyze the intermediate to the |
| Temperature | Reflux for formation, 0°C for quench | Heat is needed to drive the Reformatsky-type addition, but the quench must be cold to prevent hydrolysis. |
Scenario C: Thermal Instability
User Question: "My
Technical Diagnosis: Thermal decarboxylation can occur even in esters if trace acid or water is present (autocatalytic hydrolysis).
Corrective Actions:
-
Switch Purification: Avoid distillation. These compounds are often too labile. Use Flash Chromatography on silica pre-treated with 1% Triethylamine (TEA). The TEA neutralizes acidic sites on the silica gel that catalyze surface-mediated hydrolysis/decarboxylation.
-
Solvent Swap: If you must heat, avoid protic solvents. Use aprotic polar solvents (DMF, DMSO) which disrupt the H-bonding network required for the transition state.
Module 3: Experimental Workflow & Decision Tree
Use this logic flow to determine the correct handling of your specific substrate.[4]
Figure 2: Decision Matrix for handling labile
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use enzymatic hydrolysis to avoid decarboxylation?
A: Yes, this is often the gold standard for sensitive malonamates. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) can hydrolyze the ester at pH 7.0 (buffered). Since the pH remains neutral, the concentration of the protonated acid species (
Q2: Why does my malonic half-thioester decarboxylate faster than the oxy-ester?
A: Thioesters are more reactive ("activated"). The thioester carbonyl is more electrophilic, and the
Q3: Does the "R" group on the amide nitrogen affect stability? A: Yes. Electron-withdrawing groups on the nitrogen reduce the electron density of the amide carbonyl, making it a poorer H-bond acceptor in the cyclic transition state, potentially slowing decarboxylation. Conversely, bulky N-alkyl groups might sterically force the molecule into a conformation that favors the cyclic transition state (Thorpe-Ingold effect), accelerating decarboxylation.
References
-
Enzymatic Hydrolysis of Labile Esters: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis. Wiley-VCH.
-
Decarboxylation of Malonic Half Thioesters: Bae, H. Y., et al. (2013).[6] Organocatalytic Enantioselective Decarboxylative Aldol Reaction of Malonic Acid Half Thioesters with Aldehydes. Angewandte Chemie International Edition, 52(46), 12143-12147.[6]
-
Blaise Reaction Improvements: Rao, H. S. P., et al. (2009). The Blaise Reaction. Tetrahedron, 65(27), 5163-5184.
-
Mechanism of Decarboxylation: Li, J. (2022). Decarboxylation. In: Name Reactions. Springer, Cham.
-
Handling Beta-Keto/Amido Acids: BenchChem Technical Support. Preventing Decarboxylation of Beta-Keto Acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic enantioselective decarboxylative aldol reaction of malonic acid half thioesters with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry of Methyl Malonyl Morpholide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl Malonyl Morpholide (Methyl 3-morpholino-3-oxopropanoate), a critical intermediate in the synthesis of fluoroquinolone antibiotics.
Executive Summary & Application Context
Methyl Malonyl Morpholide (MMM) is a specialized "activated amide" reagent used primarily to introduce the methyl malonyl moiety into complex scaffolds, such as in the synthesis of Norfloxacin and other fluoroquinolones.[1]
Unlike its alternative, Methyl Malonyl Chloride , which is highly moisture-sensitive and prone to rapid hydrolysis, the morpholide offers superior bench stability and selectivity.[1] For researchers, identifying MMM involves recognizing its unique "dual-signature" in mass spectrometry: the stable morpholine ring fingerprint combined with the labile methyl ester fragmentation.
Key Performance Indicators (MS Analysis)
| Feature | Methyl Malonyl Morpholide (MMM) | Methyl Malonyl Chloride (Alternative) |
| CAS Number | 149859-18-7 | 37517-81-0 |
| Molecular Ion | Distinct m/z 187 (EI) / 188 (ESI+) | Often absent; hydrolyzes to acid (m/z 118) |
| Base Peak (EI) | m/z 86 (Morpholine radical) | m/z 59 (COOMe) or 43 (Acetyl) |
| Isotope Pattern | Standard C/N/O ratios | Distinct 3:1 (³⁵Cl/³⁷Cl) if intact |
| Stability | High (Stable in MeOH/H₂O for LCMS) | Low (Requires derivatization or dry solvents) |
Chemical Identity & Structural Logic
To interpret the fragmentation, one must visualize the molecule as two distinct functional blocks linked by a central methylene bridge.
-
Structure: Morpholine-C(=O)-CH₂-C(=O)-OCH₃
The Fragmentation Logic
The fragmentation is driven by the competition between the tertiary amide (morpholine side) and the methyl ester side.
-
Charge Retention: The nitrogen atom in the morpholine ring has the lowest ionization energy, making it the primary site for charge localization (radical cation in EI, protonation in ESI).[1]
-
Alpha-Cleavage: The bonds adjacent to the carbonyl groups are the weakest links, leading to characteristic acylium and amine ions.
Detailed Fragmentation Pathways[1]
Pathway A: The Morpholine "Fingerprint" (Dominant)
The most diagnostic feature of any morpholide is the stability of the morpholine ring. Upon ionization, the amide bond is the primary cleavage site.
-
m/z 86 (Base Peak in EI): The morpholine ring typically cleaves to form the resonance-stabilized morpholine radical cation (
).[1][2] This is the "fingerprint" ion confirming the presence of the morpholide moiety. -
m/z 114 (Carbamoyl Cation): Cleavage of the
bond retains the carbonyl on the nitrogen, generating the morpholine carbamoyl ion ( ).[1][2]
Pathway B: The Ester "Functional" Cleavage
The methyl ester side follows standard ester fragmentation rules, often observed as secondary peaks.
-
m/z 156 [M - 31]⁺: Loss of the methoxy group (
) from the molecular ion.[1][2] This confirms the methyl ester functionality. -
m/z 128 [M - 59]⁺: Loss of the entire carbomethoxy group (
).[1][2] This cleavage often results in a ketene-like cation on the morpholine side.[2] -
m/z 59: The carboxymethyl cation (
) itself may appear, though it is less stable than the nitrogen-containing fragments.[1][2]
Pathway C: The Central Linker (Acylium Ions)[1][2][3]
-
m/z 101: Cleavage of the amide bond can also leave the charge on the malonyl side, creating the methyl malonyl acylium ion (
).[1]
Visualizing the Fragmentation Tree
The following diagram maps the causal relationships between the precursor ion and its fragments.
Caption: Mechanistic fragmentation tree of Methyl Malonyl Morpholide (EI, 70eV), showing the competition between ester loss (red) and morpholine retention (green).[1][2]
Experimental Protocol (Self-Validating)
To ensure reproducibility, use this protocol which includes a "System Suitability" check using the m/z 86 fragment.
Reagents & Preparation[1][5][6][7][8]
Workflow
-
Direct Infusion (ESI):
-
GC-MS (EI - 70eV):
Comparison: Why Morpholide over Chloride?
In drug development workflows (e.g., Norfloxacin synthesis), the Methyl Malonyl Chloride is often generated in situ because it is too unstable to isolate and analyze reliably.[1][2]
-
Experiment: Dissolve both in wet methanol.
-
Result:
References
-
Anax Laboratories. (n.d.).[1][2] Methyl 3-morpholino-3-oxopropanoate (CAS 149859-18-7) Product Data. Retrieved from [1][2]
-
Dhake, K. P., et al. (2011).[1][2][4] "An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines."[1][2][4] Green Chemistry Letters and Reviews, 4(2), 151-157.[1][2][4] (Contextualizing the use of morpholides in amide synthesis). Retrieved from
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Source for general amide/ester fragmentation rules: alpha-cleavage mechanisms).
-
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[2] (Source for morpholine ring fragmentation characteristic ions m/z 86/114).[1][2]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
